2-Ethyl-4-methylquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

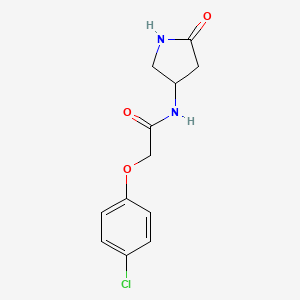

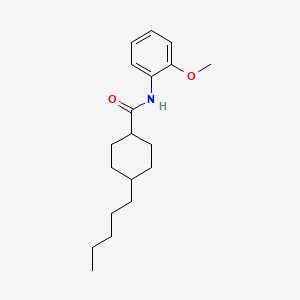

“2-Ethyl-4-methylquinoline-3-carboxylic acid” is a chemical compound with the linear formula C13H13NO2 . It has a molecular weight of 215.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A series of substituted 2-ethyl-3-methylquinolines were prepared from various anilines and propionaldehyde derivatives . This synthesis involved environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source .

Molecular Structure Analysis

The molecular structure of “2-Ethyl-4-methylquinoline-3-carboxylic acid” is represented by the linear formula C13H13NO2 . The compound is a powder form .

Chemical Reactions Analysis

Quinoline, the core structure of “2-Ethyl-4-methylquinoline-3-carboxylic acid”, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The compound is a powder form . It has a melting point of 287-288°C . The compound has a molecular weight of 215.25 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- A two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, which are structurally related to 2-Ethyl-4-methylquinoline-3-carboxylic acid, has been developed for key arylquinolines involved in an HIV integrase project (Jentsch et al., 2018).

- The synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives is described, offering a facile and inexpensive method for creating novel quinoline structures (Gao et al., 2011).

Antibacterial and Antifungal Applications

- Certain derivatives of 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, related to 2-Ethyl-4-methylquinoline-3-carboxylic acid, have been synthesized and tested for antibacterial activities, although they exhibited very weak effects (Stefancich et al., 1987).

Pharmaceutical Development

- The structure of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a prototype with oral antiallergy activity, was developed through modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid. This compound shows potential in allergy treatment (Althuis et al., 1979).

Organic Chemistry and Catalysis

- 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used for the synthesis of polyhydroquinoline derivatives, including ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, a category that includes 2-Ethyl-4-methylquinoline-3-carboxylic acid derivatives (Khaligh, 2014).

Eigenschaften

IUPAC Name |

2-ethyl-4-methylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-10-12(13(15)16)8(2)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFJNWLWHFICKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methylquinoline-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2472469.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2472470.png)

![(E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472473.png)

![ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2472474.png)

![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2472477.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B2472480.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2472483.png)